molecular formula C24H26O6 B1666899 alpha-Mangostin CAS No. 6147-11-1

alpha-Mangostin

Cat. No.: B1666899
CAS No.: 6147-11-1
M. Wt: 410.5 g/mol
InChI Key: GNRIZKKCNOBBMO-UHFFFAOYSA-N
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Description

Alpha-mangostin is a naturally occurring xanthone derived from the pericarp of the mangosteen fruit (Garcinia mangostana). This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities .

Mechanism of Action

Target of Action

Alpha-Mangostin interacts with multiple targets in the body. It has been found to inhibit Chikungunya virus (CHIKV) by interacting with the E2–E1 heterodimeric glycoprotein and the ADP-ribose binding cavity of the nsP3 macrodomain . It also inhibits the TRPV3 calcium ion channel, which is vital for maintaining skin health . Furthermore, it has been shown to inhibit β-lactamase, an enzyme that contributes to antibiotic resistance .

Mode of Action

This compound exerts its effects through various mechanisms. For instance, it inhibits CHIKV infection and replication by interacting with multiple CHIKV target proteins . It also inhibits TRPV3, reducing calcium influx and cytokine release, thereby protecting cells from TRPV3-induced death . In the context of antibiotic resistance, α-Mangostin inhibits β-lactamase in a dose-dependent manner .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to activate the SIRT1/3-FOXO3a pathway, which is associated with cell survival and longevity . It also modulates the PI3K/AKT signaling pathway, which is involved in cell proliferation and survival . Furthermore, it has been found to inhibit the fatty acid synthase pathway, which is associated with lipogenesis in cancer cells .

Pharmacokinetics

The pharmacokinetics of α-Mangostin have been studied in rats. Following intravenous administration, the disposition of α-Mangostin in rat plasma was biphasic, subdivided into a fast distribution and a slow elimination phase . Its oral bioavailability was found to be low

Result of Action

This compound has been shown to induce apoptosis in various cell types. For instance, it induces apoptosis in cervical cancer cells by increasing BAX protein, decreasing caspase-3/7 activation, and increasing anti-apoptotic BCL-2 protein . It also induces apoptosis and inhibits metastasis of breast cancer cells via regulating RXRα-AKT signaling pathway .

Action Environment

The action of α-Mangostin can be influenced by environmental factors. For instance, its antifungal activity was investigated under conditions of 28 ± 1 °C and 95 ± 5% relative humidity . .

Chemical Reactions Analysis

Comparison with Similar Compounds

Alpha-mangostin is part of a group of xanthones found in mangosteen. Similar compounds include beta-mangostin, gamma-mangostin, gartanine, and mangostinone . What sets this compound apart is its higher abundance in the mangosteen pericarp and its broader range of pharmacological activities .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and diverse pharmacological activities make it a valuable subject of research and development.

Properties

IUPAC Name

1,3,6-trihydroxy-7-methoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O6/c1-12(2)6-8-14-16(25)10-19-21(22(14)27)23(28)20-15(9-7-13(3)4)24(29-5)17(26)11-18(20)30-19/h6-7,10-11,25-27H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRIZKKCNOBBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)OC)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210420
Record name Mangostin
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Molecular Weight

410.5 g/mol
Source PubChem
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Physical Description

Solid
Record name alpha-Mangostin
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Solubility

Soluble in methanol
Record name Mangostin
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Color/Form

Faint yellow to yellow powder

CAS No.

6147-11-1
Record name α-Mangostin
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Record name 1,3,6-Trihydroxy-7-methoxy-2,8-bis(3-methyl-2-butenyl)-9H-xanthen-
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Record name alpha-Mangostin
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Melting Point

180 - 181 °C
Record name alpha-Mangostin
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods I

Procedure details

Conversion of 6,7-di-O-methyl-γ-mangostin to γ-mangostin: To a solution of 6,7-di-O-methyl-γ-mangostin (0.5 g) in DMSO (LR, 20 mL) was added sodium cyanide (1.0 g) at RT and the mixture was stirred at 190-200° C. for 6 h. The reaction mixture was cooled to ambient temperature and poured into ice cold water. The mixture was extracted with a mixture of ethyl acetate and THF (1:1, 5×100 mL). The combined organic layer was washed with aqueous potassium permanganate (10%), water, brine and dried over sodium sulfate. The solution was filtered and the solvent evaporated. The residue was chromatographed over silica gel column using chloroform/methanol mixture (95:5) as eluent to give α-mangostin (330 mg, 68%). The α-mangostin was then converted to γ-mangostin using the inventive demethylation procedure as described in example 12.
[Compound]
Name
6,7-di-O-methyl-γ-mangostin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6,7-di-O-methyl-γ-mangostin
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
68%

Synthesis routes and methods II

Procedure details

γ-Mangostin from 3,6,7-trimethyl-γ-mangostin: To a solution of 3,6,7-trimethyl-γ-mangostin (0.5 g, 1.14 mmol) in DMSO (LR, 20 mL) was added sodium cyanide (1.0 g, 20.5 mmol) at RT and the mixture was stirred at 190-200° C. for 6 h. The reaction mixture was allowed to ambient temperature and poured into ice cold water and extracted with a mixture of ethyl acetate and THF (1:1, 5×100 mL). The combined organic layer was washed with aqueous potassium permanganate (10%), water, brine and dried over sodium sulfate. The solution was filtered and the solvent evaporated under vacuum and the residue was chromatographed over silica gel column using chloroform-methanol mixture (95:5) as eluents to give α-mangostin (300 mg, 64%). The α-mangostin was then converted to γ-mangostin using the inventive demethylation procedure as described in example 12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3,6,7-trimethyl-γ-mangostin
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Name
3,6,7-trimethyl-γ-mangostin
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Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
64%

Synthesis routes and methods III

Procedure details

γ-Mangostin from β-mangostin: To a solution of β-mangostin (0.25 g, 0.58 mmol) in DMSO (LR, 15 mL) was added sodium cyanide (0.52 g, 10.61 mmol) at RT and the mixture was stirred at 190-200° C. for 6 h. The reaction mixture was allowed to cool to ambient temperature and then poured into ice water and the mixture was acidified with dil. HCl. The solution was extracted with ethyl acetate (5×50 mL). The combined ethyl acetate layer was washed with aqueous potassium permanganate (10%), water, brine and dried over sodium sulfate. The solution was filtered and treated with few drops of triethyl amine and the solvent evaporated. The residue was chromatographed over silica gel column using hexane/ethyl acetate mixture (80:20) as an eluent to give α-mangostin (90 mg, 37%). The α-mangostin was then converted to γ-mangostin using the inventive demethylation procedure as described in example 12.
Quantity
0 (± 1) mol
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15 mL
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ice water
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Yield
37%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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